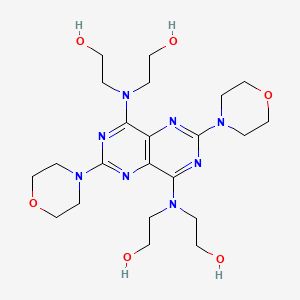
Ethanol, 2,2',2'',2'''-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- is a complex organic compound with a unique structure that includes multiple morpholine and pyrimidine rings
Preparation Methods
The synthesis of Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- involves multiple steps, starting with the preparation of the pyrimidine core. The reaction conditions typically include the use of strong bases and high temperatures to facilitate the formation of the pyrimidine rings. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets .
Mechanism of Action
The mechanism of action of Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- include other pyrimidine-based molecules and morpholine-containing compounds. What sets this compound apart is its unique combination of multiple morpholine and pyrimidine rings, which provides it with distinct chemical and biological properties .
Properties
CAS No. |
16908-54-6 |
|---|---|
Molecular Formula |
C22H36N8O6 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[[8-[bis(2-hydroxyethyl)amino]-2,6-dimorpholin-4-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C22H36N8O6/c31-9-1-27(2-10-32)19-17-18(24-21(25-19)29-5-13-35-14-6-29)20(28(3-11-33)4-12-34)26-22(23-17)30-7-15-36-16-8-30/h31-34H,1-16H2 |
InChI Key |
CABDLXZYYXXTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=N2)N(CCO)CCO)N=C(N=C3N(CCO)CCO)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


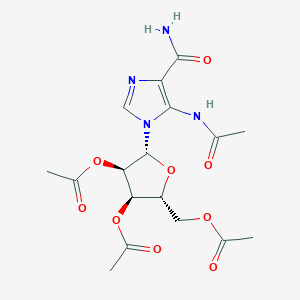
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
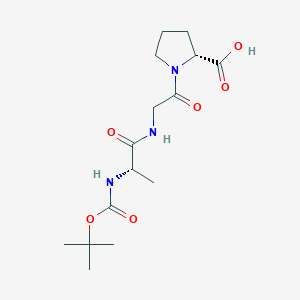

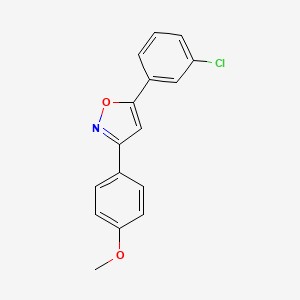
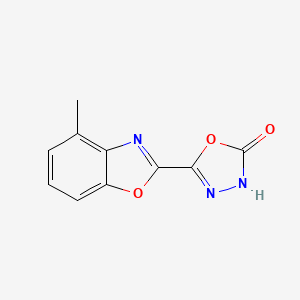
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
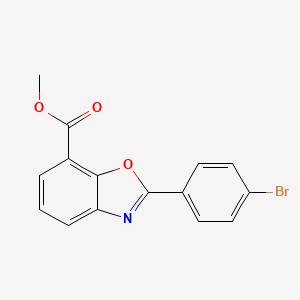
![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
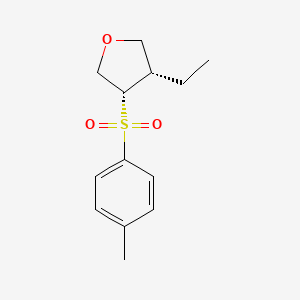
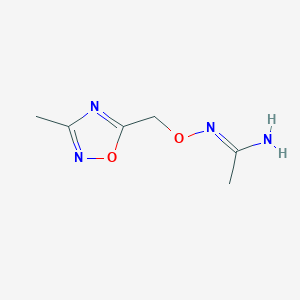
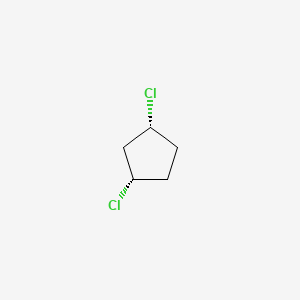
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
